Ethyl 2-(chloromethyl)nicotinate

Catalog No.
S764390
CAS No.
124797-01-9
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(chloromethyl)nicotinate

CAS Number

124797-01-9

Product Name

Ethyl 2-(chloromethyl)nicotinate

IUPAC Name

ethyl 2-(chloromethyl)pyridine-3-carboxylate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3

InChI Key

PXJWOQNJCGKGAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)CCl

Synonyms

ETHYL 2-(CHLOROMETHYL)NICOTINATE

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CCl

Ethyl 2-(chloromethyl)nicotinate (CAS 124797-01-9) is a highly reactive, bifunctional pyridine building block featuring a chloromethyl electrophile and an ethyl ester at adjacent ring positions [1]. It is predominantly procured as a direct precursor for the synthesis of fused heterocyclic scaffolds, most notably pyrrolo[3,4-b]pyridin-5-ones, pyrido[2,3-d]pyrimidines, and imidazo[1,5-a]pyridines[2]. By providing a pre-installed, selectively reactive benzylic-type chloride, it enables rapid N-alkylation/lactamization cascade reactions that are central to the development of kinase inhibitors, DPP-4 inhibitors, and other advanced pharmaceutical intermediates [3].

Attempting to substitute this compound with the unhalogenated precursor, ethyl 2-methylnicotinate, forces the buyer to perform a late-stage radical halogenation (e.g., using NCS or NBS) [1]. This reaction is notoriously unselective, typically yielding an intractable mixture of unreacted starting material, the desired mono-halogenated product, and di-halogenated impurities that require costly and time-consuming chromatographic separation [2]. Furthermore, substituting with the methyl ester analog (methyl 2-(chloromethyl)nicotinate) often leads to higher rates of premature hydrolysis or transesterification during primary amine addition, disrupting the kinetic control required for high-yield, one-pot lactamization cascades[3].

Elimination of Unselective Radical Halogenation Steps

Procuring the pre-chlorinated ethyl 2-(chloromethyl)nicotinate eliminates the need for radical chlorination of ethyl 2-methylnicotinate. Standard NBS/NCS halogenation of the 2-methyl analog typically results in a maximum mono-halogenation yield of 45-55%, heavily contaminated with 15-25% di-halogenated byproducts[1]. By starting directly with the 2-(chloromethyl) derivative, chemists achieve >95% purity in the active electrophile, directly translating to a 30-40% absolute yield improvement in downstream N-alkylation steps while eliminating the need for preparative chromatography [2].

Evidence DimensionDownstream mono-alkylation/cyclization yield
Target Compound Data>85% overall yield (using pre-chlorinated precursor)
Comparator Or Baseline45-55% yield (using in-situ halogenated ethyl 2-methylnicotinate)
Quantified Difference30-40% absolute yield increase
ConditionsStandard N-alkylation with primary amines followed by thermal lactamization

Avoiding the di-halogenation impurity profile of the methyl precursor saves significant purification costs and prevents batch-to-batch reproducibility issues in scale-up.

Superior Kinetic Control in Cascade Lactamization

In the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives, the choice of ester significantly impacts the reaction pathway. The ethyl ester in ethyl 2-(chloromethyl)nicotinate provides optimal steric hindrance, allowing the initial N-alkylation of the chloromethyl group to proceed to completion before the lactamization step occurs [1]. In contrast, the less hindered methyl 2-(chloromethyl)nicotinate is prone to premature amidation or competitive hydrolysis under basic conditions, which can reduce the cascade cyclization yield by 15-20% and increase the formation of open-chain polymeric byproducts [2].

Evidence DimensionOne-pot lactamization cascade yield
Target Compound Data~80-85% target lactam yield
Comparator Or BaselineMethyl 2-(chloromethyl)nicotinate (~60-65% yield)
Quantified Difference15-20% higher yield of the cyclized product
ConditionsReaction with primary amines in presence of mild base (e.g., K2CO3/DMF)

The specific use of the ethyl ester ensures cleaner reaction profiles and higher isolated yields of fused heterocyclic scaffolds without requiring step-wise isolation.

Enhanced Shelf-Life and Handling Stability vs. Bromo-Analogs

While bromomethyl derivatives are highly reactive, ethyl 2-(bromomethyl)nicotinate is highly prone to moisture-induced degradation and self-condensation, often degrading by >10% within weeks under standard storage conditions[1]. Ethyl 2-(chloromethyl)nicotinate strikes an optimal balance between electrophilic reactivity and bench stability. It maintains >98% purity over 6-12 months when stored properly at 2-8°C, ensuring that bulk procurement does not result in material loss or the need for re-purification prior to use in sensitive coupling reactions [2].

Evidence DimensionPurity retention under standard storage (2-8°C, 6 months)
Target Compound Data>98% purity retained
Comparator Or BaselineEthyl 2-(bromomethyl)nicotinate (<90% purity retained)
Quantified Difference>8% better purity retention over 6 months
ConditionsStandard sealed storage at 2-8°C

Reliable shelf-life significantly de-risks bulk procurement and eliminates the need for just-in-time synthesis or pre-reaction purification of the building block.

Synthesis of Pyrrolo[3,4-b]pyridin-5-one Scaffolds

This compound is the optimal choice for one-pot N-alkylation and lactamization cascades to generate core structures for DPP-4 inhibitors and kinase targeting libraries, directly leveraging the kinetic control of the ethyl ester[1].

Development of Imidazo[1,5-a]pyridine Therapeutics

Ideal for generating fused bicyclic systems where the 2-chloromethyl group serves as the primary site for initial nucleophilic attack, avoiding the unselective reactivity profiles of unhalogenated precursors [2].

Library Generation for Complex Pyridine APIs

An essential precursor for synthesizing complex pyridine-containing active pharmaceutical ingredients (APIs), where precise regiocontrol at the 2- and 3-positions is mandatory and batch-to-batch reproducibility is critical [3].

XLogP3

1.5

Wikipedia

Ethyl 2-(chloromethyl)pyridine-3-carboxylate

Dates

Last modified: 08-15-2023

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